Revaprazan

Übersicht

Beschreibung

Revaprazan is a drug that reduces gastric acid secretion and is used for the treatment of gastritis . It acts as an acid pump antagonist (potassium-competitive acid blocker) . It is used for the short-term treatment of gastric ulcer, duodenal ulcer, and for the improvement of mucosal lesion in acute and chronic gastritis . It decreases the acid produced in the stomach and helps in promoting the healing of ulcers .

Synthesis Analysis

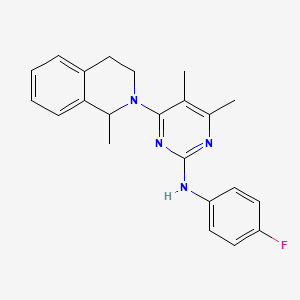

This compound hydrochloride is synthesized using the expensive 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline as a key intermediate . A mixture of this compound hydrochloride and methanol was heated to get a clear solution . A study has also been conducted on the development of compounds with strong inhibitory potency using deep generative models for de novo drug design with organic synthesis and cryo-EM structural analysis .

Molecular Structure Analysis

The molecular formula of this compound is C22H23FN4 . Its molecular weight is 362.4 g/mol . The IUPAC name is N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine .

Chemical Reactions Analysis

A liquid chromatography–ultraviolet (LC–UV) method has been developed for the determination of this compound in human plasma .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.44 . It is a member of isoquinolines .

Wissenschaftliche Forschungsanwendungen

Pharmakodynamische Vorhersage in der Wirkstoffforschung

Revaprazan wurde in der physiologisch basierten Pharmakokinetik mit künstlicher Intelligenz (AI-PBPK) verwendet, um pharmakodynamische (PD) Wirkungen in frühen Phasen der Wirkstoffforschung vorherzusagen . Dazu gehören die Simulation der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) des Arzneimittels und die Verknüpfung mit therapeutischen Wirkungen auf der Grundlage biologischer Prozesse. This compound dient als Fallstudie und hilft dabei, das pharmakokinetische Profil mit den gewünschten pharmakodynamischen Ergebnissen abzustimmen.

Verbesserung der oralen Bioverfügbarkeit

Forscher haben ein solides supersättigbares Mizell (SSuM) von this compound entwickelt, um dessen Auflösung und orale Bioverfügbarkeit zu verbessern . Dieser Ansatz ist besonders vorteilhaft für Arzneimittel mit schlechter Wasserlöslichkeit und zielt darauf ab, die Absorption im Magen-Darm-Trakt zu verbessern.

Gastrointestinale Pharmakologie

Als Kalium-kompetitiver Säureblocker (P-CAB) wird this compound hauptsächlich auf seine Auswirkungen auf die Magensäuresekretion untersucht. Die Fähigkeit des Arzneimittels, das H+/K+ ATPase-Enzym in der Magenschleimhaut zu hemmen, macht es zu einem interessanten Thema in der gastrointestinalen Pharmakologie .

Entwicklung analytischer Methoden

This compound war Gegenstand der Entwicklung analytischer Methoden, bei denen empfindliche und spezifische Techniken wie Flüssigchromatographie-Elektrospray-Ionisation-Tandem-Massenspektrometrie (LC-ESI-MS-MS) zur Bestimmung in Humanplasma eingesetzt werden . Dies ist entscheidend für pharmakokinetische Studien und die therapeutische Arzneimittelüberwachung.

Entwicklung fester Darreichungsformen

Die Entwicklung fester Darreichungsformen wie SSuMs für this compound ist ein wichtiger Forschungsbereich. Dabei geht es um die Optimierung der physikalischen und chemischen Eigenschaften des Arzneimittels, um dessen Stabilität, Löslichkeit und Patientencompliance zu verbessern .

Wirkmechanismus

Target of Action

Revaprazan, also known by the trade name Revanex, is primarily targeted at reducing gastric acid secretion . It acts as an acid pump antagonist, specifically a potassium-competitive acid blocker (P-CAB) . The primary target of this compound is the gastric H+,K±ATPase (proton pump), which is the key therapeutic target for ulcer diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD) .

Mode of Action

This compound works by reversibly inhibiting the gastric H+,K±ATPase by competing with the K+ on the luminal surface . This action provides a faster onset and longer duration of action than conventional proton pump inhibitors (PPIs) . It’s worth noting that the interaction mechanisms of this compound were studied by induced-fit docking, molecular dynamics, and MM/GBSA binding free energy calculation methods .

Biochemical Pathways

This compound’s anti-inflammatory action against Helicobacter pylori-induced COX-2 expression is achieved by inactivating Akt signaling . Infection of AGS cells with H. pylori induces significant up-regulation of COX-2 in time- and concentration-dependent manners, which is mediated by Akt phosphorylation .

Pharmacokinetics

It’s known that this compound is metabolized to inactive metabolites mainly by cytochrome p450 (cyp)3a4 and to some extent by cyp2b6, cyp2c19, cyp2d6, and sult2a1 . A mass balance study showed that 59% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, indicating extensive metabolism .

Result of Action

The molecular and cellular effects of this compound’s action include significant anti-inflammatory actions on H. pylori infection beyond acid suppression . This compound treatment significantly inhibits IkappaB-alpha degradation as well as Akt inactivation, resulting in attenuation of H. pylori-induced COX-2 expression . An additional rescuing action of this compound against H. pylori-induced cytotoxicity has been noted .

Action Environment

Safety and Hazards

Revaprazan should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Revaprazan has been suggested to exert significant anti-inflammatory actions as much as proton pump inhibitors (PPIs) . It has been hypothesized that this compound could regulate H. pylori-driven COX-2 expression as one of its anti-inflammatory pharmacological actions . Potassium-competitive acid blockers (P-CABs) like this compound are emerging as novel treatments for acid-related disorders including gastroesophageal reflux disease .

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECZXZOBEZITCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870216 | |

| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199463-33-7 | |

| Record name | Revaprazan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199463-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Revaprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199463337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Revaprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P184180P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

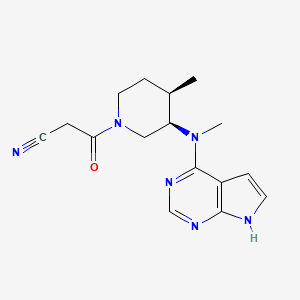

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1680493.png)

![N-(2,6-dimethylphenyl)-2-[heptyl(methyl)amino]acetamide](/img/structure/B1680495.png)